tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H22ClN3O2. It is a derivative of indazole, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate typically involves the reaction of 5-chloro-1H-indazole with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The indazole moiety in the compound can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate include other indazole derivatives such as:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Biological Activity
Tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H22ClN3O2, with a molecular weight of 335.83 g/mol. The compound features a piperidine ring, an indazole moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indazole Moiety : The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Chlorination : The introduction of the chlorine atom is achieved using chlorinating agents such as thionyl chloride.
- Piperidine Ring Construction : This is accomplished through cyclization reactions involving suitable amines and carbonyl compounds.
- Esterification : The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the desired ester.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
Studies have shown that this compound has potent inhibitory effects against various cancer cell lines. For instance, it has been evaluated for its activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression.
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
FGFR1 | < 4.1 | Inhibition of enzymatic activity |
FGFR2 | 2.0 ± 0.8 | Inhibition of cell proliferation |
KG1 (leukemia) | 25.3 ± 4.6 | Induction of apoptosis |
SNU16 (gastric) | 77.4 ± 6.2 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression:
- Pim Kinases : It shows strong activity against Pim-1, Pim-2, and Pim-3 kinases with K_i values indicating potent inhibition.
- IDO1 Inhibition : The indazole structure has been identified as a novel pharmacophore for IDO1 inhibition, which is crucial for modulating immune responses in tumors.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of the chlorine atom enhances binding affinity to target proteins compared to other halogenated analogs.
- Modifications at the piperidine or indazole positions can lead to variations in potency and selectivity.
Case Studies
A recent study evaluated the effects of this compound in vivo, demonstrating significant tumor reduction in mouse models bearing xenografts from human cancer cell lines. The study highlighted its potential as a therapeutic agent, warranting further clinical investigations.
Properties
IUPAC Name |
tert-butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBFBODVZGLTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678106 |
Source
|
Record name | tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198284-74-0 |
Source
|
Record name | tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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